molecular formula C9H3F3INO2 B1311749 6-iodo-4-(trifluoromethyl)indoline-2,3-dione CAS No. 259667-71-5

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B1311749
CAS No.: 259667-71-5
M. Wt: 341.02 g/mol
InChI Key: PIZDFQVLDVEAJF-UHFFFAOYSA-N
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Description

6-iodo-4-(trifluoromethyl)indoline-2,3-dione is a derivative of isatin, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione typically involves the introduction of iodine and trifluoromethyl groups into the isatin core. One common method is the electrophilic iodination of 4-trifluoromethyl-isatin using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-iodo-4-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the isatin core to indoline derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide or ethanol.

Major Products

Scientific Research Applications

6-iodo-4-(trifluoromethyl)indoline-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can form halogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethyl-isatin: Lacks the iodine atom, resulting in different reactivity and biological activity.

    6-Chloro-4-trifluoromethyl-isatin: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.

    6-Bromo-4-trifluoromethyl-isatin:

Uniqueness

6-iodo-4-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZDFQVLDVEAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433946
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259667-71-5
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 3,3-dibromo-4-trifluoromethyl-6-iodooxindole (35.11 g) prepared above was dissolved in MeOH (1200 mL) and H2O (300 mL) was added. The resulting mixture was heated at reflux for 3 hours and then aqueous 48% HBr (10 mL) was added. The solution was then heated at reflux for 27 hours. The MeOH solvent was removed in vacuo to give a brown/yellow solid. The solid was isolated by filtration, washing the collected solid with copious amounts of H2O. The solid was then dried overnight in a vacuum desiccator (NaOH as desiccant) to give the desired isatin as a light brown solid (20.8214 g, 95% (two steps)).
Name
3,3-dibromo-4-trifluoromethyl-6-iodooxindole
Quantity
35.11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

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